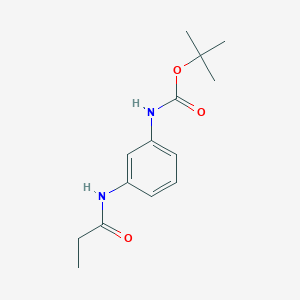![molecular formula C16H16FNO3 B268827 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268827.png)
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide, also known as Fluorofenibut, is a chemical compound that belongs to the class of phenibut derivatives. It is a potent GABA-B receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet acts as a potent agonist of the GABA-B receptor, which is a metabotropic receptor that modulates the activity of ion channels in the brain. Activation of the GABA-B receptor by 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet leads to the inhibition of neuronal activity, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and sedative effects. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This decrease in glutamate levels may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has a long half-life, which allows for sustained activation of the GABA-B receptor. However, one limitation of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet is its potential for tolerance and dependence, which may complicate its use in long-term studies.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet. One direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet and to investigate its potential for tolerance and dependence. Finally, research is needed to identify any potential side effects of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet involves the reaction of 2-fluorobenzoyl chloride with 3-(2-methoxyethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final product, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet. The synthesis of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been reported in several research articles and is considered a relatively straightforward process.
Aplicaciones Científicas De Investigación
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential treatment for anxiety disorders, insomnia, and epilepsy. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been investigated for its potential as a cognitive enhancer and as a treatment for alcohol withdrawal syndrome.
Propiedades
Nombre del producto |
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
|---|---|
Fórmula molecular |
C16H16FNO3 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H16FNO3/c1-20-9-10-21-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3,(H,18,19) |
Clave InChI |
SDKMUVOCBRMQAF-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
SMILES canónico |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
![3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268765.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268767.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268768.png)